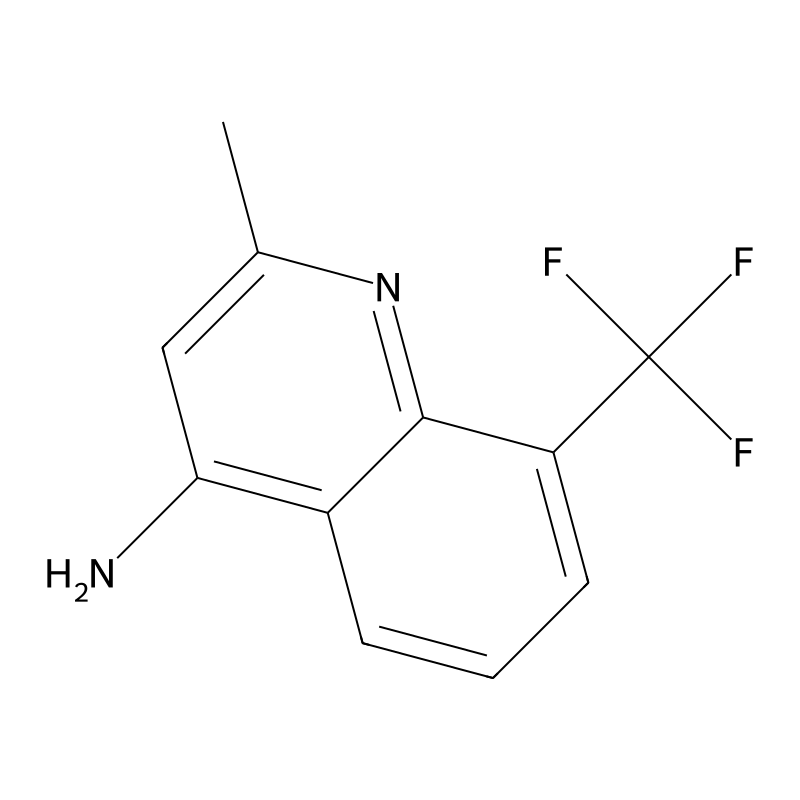2-Methyl-8-(trifluoromethyl)quinolin-4-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Anticancer Agents in Oncology
Scientific Field: This compound is used in the field of oncology for the development of anticancer agents.
Application Summary: 2-Methyl-8-(trifluoromethyl)quinolin-4-amine derivatives have been designed and synthesized as potential Werner (WRN) helicase inhibitors and microtubule-targeted agents (MTAs) . These compounds have shown promising anticancer activities against various cancer cell lines.
Experimental Procedures: The derivatives were synthesized through a structural optimization strategy. Their anticancer activities were evaluated against PC3, K562, and HeLa cell lines using the MTT assay .
Results: Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines. Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively . Compound 5e showed higher anti-proliferative activity against PC3, K562 and HeLa in vitro with IC50 values of 0.49 µM, 0.08 µM and 0.01 µM, respectively .
Malaria Treatment
Scientific Field: This compound is used in the field of pharmaceuticals for the treatment of malaria.
Application Summary: Mefloquine, a derivative of 1,2-aminoalcohol, has been obtained and assessed in a medicinal chemistry context . It is used to prevent and treat malaria.
Antibacterial and Antitubercular Activity
Scientific Field: This compound is used in the field of pharmaceuticals for the treatment of bacterial infections and tuberculosis.
Application Summary: Quinoline hydrazone derivatives have been designed, synthesized, characterized and evaluated for their antibacterial activity and antitubercular potential against Mtb WT H37Rv .
Results: Compounds QH-02, QH-04 and QH-05 were found to be promising compounds with an MIC value of 4 μg/mL against Mtb WT H37Rv . Compounds QH-02, QH-04, QH-05, and QH-11 were also found to be active against bacterial strains including Acinetobacter baumanii, Escherichia coli and Staphylococcus aureus .
2-Methyl-8-(trifluoromethyl)quinolin-4-amine is a specialized compound belonging to the quinoline family, characterized by its unique trifluoromethyl group at the 8-position and a methyl group at the 2-position of the quinoline ring. Its molecular formula is C₁₁H₉F₃N₂, and it has garnered interest due to its potential applications in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .
- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Cyclization Reactions: Under acidic or basic conditions, 2-methyl-8-(trifluoromethyl)quinolin-4-amine can undergo cyclization to form more complex structures.
- Fluorination Reactions: The trifluoromethyl group can be modified or utilized in further fluorination reactions to enhance biological activity or alter physical properties .
2-Methyl-8-(trifluoromethyl)quinolin-4-amine exhibits notable biological activities, particularly as an antitumor agent. Research indicates that derivatives of this compound can inhibit microtubule polymerization, which is crucial for cell division, thereby exhibiting potential anticancer properties. Studies have shown that these derivatives can effectively target cancer cells while minimizing effects on normal cells . Additionally, its derivatives have been explored for their roles as fluorescent sensors for detecting metal ions such as zinc in aqueous solutions, showcasing their versatility in bioanalytical applications .
The synthesis of 2-methyl-8-(trifluoromethyl)quinolin-4-amine typically involves multi-step processes:
- Starting Materials: The synthesis often begins with commercially available quinoline derivatives.
- Trifluoromethylation: A common method involves using trifluoroacetic acid or trifluoromethylating agents in the presence of a base to introduce the trifluoromethyl group.
- Amidation: The introduction of the amino group can be achieved through nucleophilic substitution reactions or by reduction of corresponding nitro compounds.
- Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity samples suitable for biological testing .
The applications of 2-methyl-8-(trifluoromethyl)quinolin-4-amine extend across various fields:
- Medicinal Chemistry: As a potential antitumor agent, it plays a significant role in drug discovery efforts targeting cancer pathways.
- Analytical Chemistry: Its derivatives serve as fluorescent sensors for detecting metal ions, aiding in environmental monitoring and biological assays.
- Material Science: The compound's unique properties make it suitable for developing advanced materials with specific electronic or optical characteristics .
Interaction studies involving 2-methyl-8-(trifluoromethyl)quinolin-4-amine have focused on its binding affinities and mechanisms of action against biological targets. Research has shown that its derivatives can effectively bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. Additionally, studies exploring its interaction with various metal ions have demonstrated its potential as a chemosensor, providing insights into its practical applications in detecting metal ion concentrations in biological systems .
Several compounds share structural similarities with 2-methyl-8-(trifluoromethyl)quinolin-4-amine. Below is a comparison highlighting their uniqueness:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Methylquinoline | Lacks trifluoromethyl group; simpler structure | Moderate antibacterial activity |
| 8-Hydroxyquinoline | Hydroxyl group instead of trifluoromethyl | Antimicrobial and anti-inflammatory effects |
| 4-Aminoquinoline | Amino group at position 4; no trifluoromethyl | Antitumor activity |
| 2-(Trifluoromethyl)quinoline | Trifluoromethyl at position 2; lacks methyl | Potential antiviral properties |
| 6-Trifluoromethylquinoline | Trifluoromethyl at position 6; different reactivity | Antimicrobial properties |
The unique combination of the methyl and trifluoromethyl groups in 2-methyl-8-(trifluoromethyl)quinolin-4-amine contributes to its distinct chemical reactivity and biological profile compared to these similar compounds .
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Acute Toxic








